molecular formula C25H23ClN4O3 B11330913 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11330913
M. Wt: 462.9 g/mol
InChI Key: DEFIKGNLZONMQD-DHZHZOJOSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of styrenes. These compounds contain an ethenylbenzene moiety, which is a key structural feature

Preparation Methods

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple stepsReaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used. The major products are reduced forms of the compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-18-4-2-3-5-22(18)32-17-24(31)29-12-14-30(15-13-29)25-21(16-27)28-23(33-25)11-8-19-6-9-20(26)10-7-19/h2-11H,12-15,17H2,1H3/b11-8+

InChI Key

DEFIKGNLZONMQD-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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